molecular formula C9H9ClFIO B14763867 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene

1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene

Cat. No.: B14763867
M. Wt: 314.52 g/mol
InChI Key: IBSHQNOUFCNPBN-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene is an organic compound with the molecular formula C9H9ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and isopropoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a suitable benzene precursor, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene involves its interaction with molecular targets and pathways within a system. The halogen atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene can be compared with other halogenated benzene derivatives, such as:

    1-Chloro-4-fluoro-5-iodo-2-isopropoxybenzene: Similar structure but different positioning of the halogen atoms.

    1-Bromo-5-chloro-2-fluoro-4-iodobenzene: Contains a bromine atom instead of an isopropoxy group.

    1-Chloro-2-fluoro-4-iodobenzene: Lacks the isopropoxy group, making it less complex.

The uniqueness of this compound lies in its specific combination of halogen atoms and the isopropoxy group, which can impart distinct chemical and physical properties .

Properties

Molecular Formula

C9H9ClFIO

Molecular Weight

314.52 g/mol

IUPAC Name

1-chloro-2-fluoro-4-iodo-5-propan-2-yloxybenzene

InChI

InChI=1S/C9H9ClFIO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,1-2H3

InChI Key

IBSHQNOUFCNPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1I)F)Cl

Origin of Product

United States

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